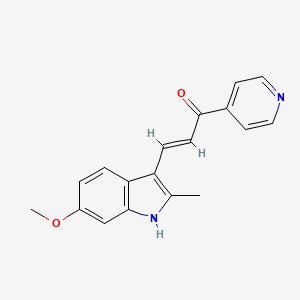
Amino-PEG36-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-PEG36-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the the development of antibody drug conjugates.
Applications De Recherche Scientifique
1. Antagonist for Human Growth Hormone Receptor
A study by (Goffin et al., 1999) explores the human growth hormone (hGH) antagonist B2036, which includes amino acid substitutions and is conjugated with polyethylene glycol (PEG). This modified hGH antagonist is being tested for treating pathologies linked to excess hGH levels, such as acromegaly. The PEG conjugation increases its half-life due to reduced renal clearance.
2. Anticancer Enzyme Agent
Pegylated arginine deiminase (ADI-PEG20) discussed in (Feun & Savaraj, 2006) and (Ascierto et al., 2005) is a novel anticancer enzyme that depletes arginine, a nonessential amino acid. It shows antitumor activity against human melanomas and hepatocellular carcinomas. The pegylation process enhances its effectiveness and tolerability in clinical trials.
3. Antibacterial Applications
(Calabretta et al., 2007) report that amino-terminated poly(amidoamine) (PAMAM) dendrimers, partially coated with poly(ethylene glycol) (PEG), show significant antimicrobial properties, especially against Gram-negative bacteria like Pseudomonas aeruginosa. These findings expand the potential biological application of dendrimers in antibacterial therapy.
4. Biocompatible and Bioreducible Micelles
A study by (Lu et al., 2015) focuses on α-amino acid-based poly(disulfide urethane)s and PEG-AAPU(SS)-PEG triblock copolymer micelles for controlled drug delivery. These micelles, which are biocompatible and bioreducible, show potential for triggered intracellular anticancer drug delivery.
5. Site-Specific PEGylation of Proteins
(Nischan & Hackenberger, 2014) and (Zhang et al., 2012) discuss the advancements in site-specific PEGylation of proteins, emphasizing on targeting amino acids and improving PEG architecture. This approach aims to enhance the pharmacokinetics and efficacy of peptide and protein therapeutics.
6. Polymer-Drug Conjugates
(Khandare & Minko, 2006) and (Greenwald et al., 2003) highlight the progress in polymer-drug conjugates, particularly PEG conjugates, for enhanced drug delivery and reduced systemic toxicity. These strategies include the use of amino acids and peptides as spacers to improve drug efficacy and targeting.
7. Amino Acid Deprivation in Cancer Therapy
(Fung & Chan, 2017) discuss drug-induced amino acid deprivation as a strategy for cancer therapy. Targeting specific amino acid metabolic pathways, like glutamine, asparagine, and arginine starvation, presents a promising approach to treat various cancers.
Propriétés
Formule moléculaire |
C75H151NO38 |
|---|---|
Poids moléculaire |
1675.0 |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C75H151NO38/c76-2-4-80-6-8-82-10-12-84-14-16-86-18-20-88-22-24-90-26-28-92-30-32-94-34-36-96-38-40-98-42-44-100-46-48-102-50-52-104-54-56-106-58-60-108-62-64-110-66-68-112-70-72-114-74-73-113-71-69-111-67-65-109-63-61-107-59-57-105-55-53-103-51-49-101-47-45-99-43-41-97-39-37-95-35-33-93-31-29-91-27-25-89-23-21-87-19-17-85-15-13-83-11-9-81-7-5-79-3-1-75(77)78/h1-74,76H2,(H,77,78) |
Clé InChI |
QKMSNDXWGWBERW-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amino-PEG36-acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






